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Compound of Interest

Compound Name: 16,16-Dimethyl-pgd2

CAS No.: 64072-59-9

Cat. No.: B154059

Get Quote

Executive Summary
16,16-Dimethyl Prostaglandin D2 (16,16-dm-PGD2) is a synthetic, metabolically stable analog

of the endogenous lipid mediator Prostaglandin D2 (PGD2).[1][2][3] While native PGD2 has a

half-life of minutes in vivo due to rapid enzymatic degradation, 16,16-dm-PGD2 resists this

clearance, allowing researchers to isolate and study the sustained effects of PGD2 signaling.

This molecule is a critical tool for dissecting the dual nature of PGD2 in inflammation:

Pro-inflammatory: Driving Th2 cell recruitment and allergic responses via the CRTH2 (DP2)

receptor.

Anti-inflammatory/Resolution: Promoting vasodilation and inhibiting dendritic cell migration

via the DP1 receptor.

Part 1: Molecular Profile & Pharmacology
Chemical Rationale: The "Dimethyl" Modification
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Native PGD2 is rapidly inactivated by 15-hydroxy prostaglandin dehydrogenase (15-PGDH),

which oxidizes the hydroxyl group at carbon 15 into a ketone (15-keto-PGD2), rendering it

biologically inactive at canonical receptors.

Modification: Two methyl groups are added at carbon 16.[2]

Effect: These bulky groups create steric hindrance, preventing the 15-PGDH enzyme from

accessing the C-15 hydroxyl group.

Result: The biological half-life is extended from minutes (native PGD2) to hours, maintaining

stable plasma/tissue concentrations during experimental windows.

Receptor Selectivity & Affinity
16,16-dm-PGD2 acts as an agonist at both primary PGD2 receptors. Its stability makes it more

potent in vivo than native PGD2, though its affinity in vitro is comparable.
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Receptor Type Signaling Pathway
Physiological
Outcome

DP1 (PTGDR) Gs-coupled
cAMP ↑ (PKA

activation)

Vasodilation, inhibition

of platelet

aggregation,

suppression of

dendritic cell migration

(Anti-inflammatory).

CRTH2 (DP2) Gi-coupled Ca²⁺ ↑, cAMP ↓

Chemotaxis of Th2

cells, eosinophils, and

basophils (Pro-

inflammatory/Allergic).

PPARγ Nuclear
Transcription

Regulation

Note: Native PGD2

degrades to PGJ2

metabolites that

activate PPARγ.

16,16-dm-PGD2

resists this

degradation,

minimizing off-target

PPARγ effects.

Part 2: Mechanisms of Action in Inflammation[4]
The role of 16,16-dm-PGD2 is context-dependent. It does not simply "cause" or "cure"

inflammation; it modulates the timing and cellular composition of the response.

The Pro-Inflammatory Axis (CRTH2 Dominance)
In allergic asthma and atopic dermatitis models, 16,16-dm-PGD2 mimics the "late-phase"

response.

Mechanism: It binds CRTH2 on Th2 lymphocytes and eosinophils.

Action: Induces chemotaxis and prevents apoptosis of these effector cells.
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Result: Sustained tissue infiltration and cytokine release (IL-4, IL-5, IL-13).

The Anti-Inflammatory/Resolution Axis (DP1 Dominance)
In acute innate immune challenges (e.g., LPS-induced lung injury), 16,16-dm-PGD2 can

accelerate resolution.

Mechanism: Activation of DP1 on endothelial cells and dendritic cells.

Action: Increases intracellular cAMP, which strengthens endothelial barrier function (reducing

edema) and inhibits the migration of antigen-presenting cells to lymph nodes.

Result: Dampening of the adaptive immune initiation.

Visualization: Signaling Pathways
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Caption: 16,16-dm-PGD2 activates divergent pathways while resisting 15-PGDH degradation,

allowing sustained modulation of both vascular (DP1) and immune (CRTH2) responses.

Part 3: Experimental Protocols
Handling and Storage

Solubility: 16,16-dm-PGD2 is typically supplied in methyl acetate.[4][5] It is hydrophobic.

Stock Prep: Evaporate methyl acetate under a nitrogen stream. Dissolve in DMSO or

Ethanol (solubility ~50 mg/mL).
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Aqueous Buffer: Dilute the organic stock into PBS (pH 7.2) immediately before use. Do not

store aqueous solutions >24 hours.

In Vitro Assay: Macrophage Polarization
Objective: Determine if 16,16-dm-PGD2 inhibits LPS-induced TNF-α release (DP1-mediated).

Cell Line: RAW 264.7 or primary Bone Marrow-Derived Macrophages (BMDMs).

Pre-treatment: Treat cells with 16,16-dm-PGD2 (10 nM – 1 µM) for 30 minutes.

Control: Vehicle (0.1% DMSO).

Antagonist Control: Pre-incubate with BWA868C (DP1 antagonist) to confirm specificity.

Stimulation: Add LPS (100 ng/mL) for 6–24 hours.

Readout: Collect supernatant; measure TNF-α via ELISA.

Expected Result: Dose-dependent reduction in TNF-α secretion compared to vehicle.

In Vivo Protocol: Evaluation of Vascular Permeability
Objective: Assess DP1-mediated vasodilation/barrier function.

Animals: C57BL/6 Mice (Male, 8-10 weeks).

Preparation: Anesthetize mice.

Tracer: Inject Evans Blue dye (1% solution, 100 µL) intravenously.

Treatment:

Group A: Vehicle (Intradermal injection).

Group B: PGD2 (100 ng/site) - Positive Control (short-lived).

Group C: 16,16-dm-PGD2 (100 ng/site).
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Timeline: Euthanize mice at 30, 60, and 120 minutes post-injection.

Analysis: Excise skin patches; extract dye in formamide; measure absorbance at 620 nm.

Interpretation: 16,16-dm-PGD2 should show prolonged vascular leakage/vasodilation

compared to native PGD2 due to metabolic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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